molecular formula C23H17NO2 B2940167 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one CAS No. 105481-73-0

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one

Cat. No.: B2940167
CAS No.: 105481-73-0
M. Wt: 339.394
InChI Key: ZIUWNLBFZVKNAQ-UHFFFAOYSA-N
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Description

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an indene core substituted with a phenyl group and an acetylanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of aniline derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-acetylanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. The acetylanilino moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and indene groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-acetylanilino)-2-phenyl-1H-inden-1-one stands out due to its indene core, which imparts unique chemical properties and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

3-(4-acetylanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c1-15(25)16-11-13-18(14-12-16)24-22-19-9-5-6-10-20(19)23(26)21(22)17-7-3-2-4-8-17/h2-14,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUWNLBFZVKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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